molecular formula C8H17NO2S2 B8221732 N-(4-methanesulfonylbutan-2-yl)thietan-3-amine

N-(4-methanesulfonylbutan-2-yl)thietan-3-amine

Cat. No.: B8221732
M. Wt: 223.4 g/mol
InChI Key: FWHSBQDDHBSPDS-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylbutan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C8H17NO2S2 It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a methanesulfonyl group attached to a butan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylbutan-2-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with 4-methanesulfonylbutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylbutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(4-methanesulfonylbutan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methanesulfonylbutan-2-yl)thietan-3-amine exerts its effects depends on its interaction with molecular targets. The thietan ring and methanesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfonylbutan-2-yl)thietan-3-amine: Similar structure but with a methyl group instead of a methanesulfonyl group.

    N-(4-ethylsulfonylbutan-2-yl)thietan-3-amine: Similar structure but with an ethyl group instead of a methanesulfonyl group.

    N-(4-propylsulfonylbutan-2-yl)thietan-3-amine: Similar structure but with a propyl group instead of a methanesulfonyl group.

Uniqueness

N-(4-methanesulfonylbutan-2-yl)thietan-3-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-methylsulfonylbutan-2-yl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S2/c1-7(3-4-13(2,10)11)9-8-5-12-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHSBQDDHBSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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